molecular formula C12H9O2P B7805137 Benzo[c][2,1]benzoxaphosphinine 6-oxide

Benzo[c][2,1]benzoxaphosphinine 6-oxide

Cat. No.: B7805137
M. Wt: 216.17 g/mol
InChI Key: VBQRUYIOTHNGOP-UHFFFAOYSA-N
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Description

Benzo[c][2,1]benzoxaphosphinine 6-oxide is identified in scientific literature as a novel alternative phosphate flame retardant (PFR). Recent environmental research confirms its presence in indoor environments, specifically in dust samples collected from Japanese dwellings and a kindergarten, indicating its use in consumer products and potential for human exposure through dust ingestion and inhalation . This compound is part of a new generation of flame retardants being developed to meet flammability standards, and its detection in indoor dust highlights it as a contaminant of emerging concern . Further investigation is needed to fully understand its prevalence, migration pathways from treated products like textiles, and its overall environmental and health risks . This product is intended for research purposes only, specifically for use in environmental monitoring, analytical method development, and toxicological studies aimed at assessing the impact of novel flame retardants.

Properties

IUPAC Name

benzo[c][2,1]benzoxaphosphinine 6-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9O2P/c13-15-12-8-4-2-6-10(12)9-5-1-3-7-11(9)14-15/h1-8,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQRUYIOTHNGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3P(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35948-25-5
Record name 9,10-Dihydro-9-oxa-10-phosphaphenanthrene 10-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35948-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[c][2,1]benzoxaphosphinine 6-oxide typically involves the reaction of phosphorus trichloride with a suitable aromatic compound under controlled conditions. One common method involves the reaction of phosphorus trichloride with 2-hydroxybiphenyl in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions: Benzo[c][2,1]benzoxaphosphinine 6-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Benzo[c][2,1]benzoxaphosphinine 6-oxide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of flame-retardant materials and polymers.

    Biology: Investigated for its potential use in biological systems due to its phosphorus content.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.

    Industry: Widely used in the production of flame-retardant materials, including textiles, plastics, and coatings.

Mechanism of Action

The mechanism by which Benzo[c][2,1]benzoxaphosphinine 6-oxide exerts its flame-retardant effects involves the formation of a protective char layer on the material’s surface. This char layer acts as a barrier, preventing the spread of flames and reducing heat release. The compound also releases phosphorus-containing radicals that interfere with the combustion process, further enhancing its flame-retardant properties.

Comparison with Similar Compounds

Structural Analogs and Derivatives

6-Benzylbenzo[c][2,1]benzoxaphosphinine 6-Oxide (BzlDOPO)
  • Structure : Benzyl group substituted at the 6-position of the parent compound.
  • Applications : Detected in Japanese fire-resistant curtains alongside this compound .
6H-Dibenz[c,e][1,2]oxaphosphorin-6-propanoic acid, butyl ester, 6-oxide (CAS 848820-98-4)
  • Structure: Propanoic acid butyl ester substituent on the oxaphosphorine ring.
  • Toxicity : Classified as Skin Irritant Category 2 (H315) and Aquatic Chronic Category 3 (H412) under EU regulations .

Other Phosphorus-Based Flame Retardants

(5-Ethyl-2-methyl-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methyl methyl methylphosphonate (PMMMP)
  • Structure : Cyclic dioxaphosphorinane core with methyl and ethyl substituents.
  • Applications : Found in fire-resistant curtains; acts via gas-phase flame inhibition .
  • Comparison : Unlike this compound, PMMMP lacks aromaticity, reducing thermal stability but enhancing volatility for gas-phase activity .
Naphthalen-2-yl diphenyl phosphate (NDPhP)
  • Structure : Phosphate ester with naphthyl and phenyl groups.
  • Applications : Used in textiles and plastics; detected in Japanese curtains .
  • Key difference : Phosphate esters like NDPhP hydrolyze more readily than phosphine oxides, increasing environmental mobility but reducing long-term flame retardancy .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Feature Melting Point (°C) Toxicity Profile Primary Application
This compound C₁₂H₉O₂P 216.17 Bicyclic oxaphosphorine 119 Limited data; inferred low acute toxicity Textile flame retardant
BzlDOPO C₁₉H₁₅O₂P 306.29 Benzyl-substituted derivative N/A Not classified; higher bioaccumulation potential Polymer-compatible retardant
PMMMP C₈H₁₈O₆P₂ 296.14 Cyclic dioxaphosphorinane N/A No data; likely volatile metabolites Gas-phase flame inhibition
NDPhP C₂₂H₁₇O₄P 376.34 Phosphate ester N/A Suspected endocrine disruptor Plastics and textiles
CAS 848820-98-4 C₁₉H₂₁O₅P 360.33 Butyl ester substituent N/A Skin irritant, aquatic toxicity Specialty polymers

Research Findings and Environmental Impact

  • This compound and its derivatives are emerging replacements for phased-out halogenated flame retardants. However, their environmental persistence and toxicity remain understudied .
  • QSAR predictions for CAS 848820-98-4 suggest moderate ecological risks, emphasizing the need for experimental validation .
  • Organic phosphorus flame retardants generally exhibit higher human health risks compared to inorganic alternatives due to bioaccumulation and metabolic activation .

Q & A

Basic: What are the established methods for synthesizing Benzo[c][2,1]benzoxaphosphinine 6-oxide (DOPO) and confirming its structural integrity?

Answer:
Synthesis typically involves cyclocondensation reactions of substituted phenols with phosphorus precursors under controlled conditions. For example, derivatives of DOPO are synthesized via Mannich-like reactions using diamines, aldehydes, and DOPO itself . Structural confirmation relies on spectroscopic techniques:

  • 1H-NMR and 31P-NMR to verify proton environments and phosphorus oxidation states .
  • FTIR to identify P=O and aromatic C-H stretching vibrations .
  • Elemental analysis to validate molecular composition (C₁₂H₉O₂P, MW 216.17) .

Basic: What key physicochemical properties influence its application in flame-retardant research?

Answer:
Critical properties include:

  • Thermal stability : Melting point (119°C) and decomposition temperature (>300°C) ensure compatibility with polymer processing .
  • Solubility : Polar solvents (e.g., ethanol, DMF) facilitate integration into epoxy or styrenic resins .
  • Reactivity : The P-H bond in DOPO enables derivatization via nucleophilic addition or oxidation .

Advanced: How can reaction conditions be optimized to synthesize DOPO derivatives with enhanced flame-retardant efficiency?

Answer:
Optimization strategies include:

  • Molar ratio tuning : Balancing stoichiometry of DOPO, aldehydes (e.g., piperonal), and amines (e.g., p-phenylenediamine) to maximize yield (>90%) .
  • Catalyst selection : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) to accelerate imine formation .
  • Temperature control : Reactions at 80–120°C to prevent side reactions .
  • Post-synthetic purification : Column chromatography or recrystallization to isolate high-purity derivatives .

Advanced: How to resolve contradictions in environmental safety data for DOPO-based compounds?

Answer:
Discrepancies in REACH registration data (e.g., conflicting aquatic toxicity classifications) require:

  • Experimental validation : Acute/chronic toxicity assays using OECD guidelines .
  • QSAR modeling : Tools like the US EPA PBT Profiler to predict biodegradation and bioaccumulation .
  • Data reconciliation : Cross-referencing with in vitro studies (e.g., skin irritation tests) to clarify hazard profiles .

Basic: Which analytical techniques are recommended for assessing purity and degradation products of DOPO?

Answer:

  • HPLC-Fluorescence detection : For trace impurity analysis (detection limit <0.1 ppm) .
  • TGA-MS : To monitor thermal degradation pathways and identify volatile byproducts .
  • XRD : To confirm crystalline phase integrity .

Advanced: What methodologies evaluate synergistic effects of DOPO with other flame retardants?

Answer:

  • Cone calorimetry : Measures heat release rate (HRR) and smoke production in epoxy-DOPO composites .
  • LOI testing : Determines oxygen concentration required to sustain combustion (LOI >30% indicates high efficiency) .
  • Mechanical testing : Evaluates trade-offs between flame retardancy and polymer toughness .

Advanced: How can computational tools predict the environmental impact of DOPO derivatives?

Answer:

  • PBT Profiler : Estimates persistence (P), bioaccumulation (B), and toxicity (T) using SMILES inputs .
  • ECOSAR : Predicts aquatic toxicity based on QSAR models .
  • Molecular docking : Screens for interactions with biological targets (e.g., estrogen receptors) .

Basic: What are the primary challenges in characterizing DOPO’s reactivity in polymer matrices?

Answer:

  • Matrix interference : Overlapping FTIR/NMR signals from polymer backbones require deuterated solvents or solid-state NMR .
  • Quantifying phosphorus content : ICP-OES or XPS to measure residual phosphorus after combustion .

Advanced: How to address discrepancies in reported thermal stability data for DOPO derivatives?

Answer:

  • Standardized TGA protocols : Uniform heating rates (e.g., 10°C/min) and inert atmospheres (N₂) to ensure reproducibility .
  • Kinetic analysis : Flynn-Wall-Ozawa method to calculate activation energy (Ea) and compare degradation mechanisms .

Basic: What safety precautions are critical when handling DOPO in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Waste disposal : Neutralization of phosphorus-containing residues before disposal .

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